molecular formula C17H17N3O2S2 B2442663 2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1252912-88-1

2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2442663
CAS No.: 1252912-88-1
M. Wt: 359.46
InChI Key: CRPXKDBRJWVVSD-UHFFFAOYSA-N
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Description

2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidinone class. This compound features a thieno[3,2-d]pyrimidinone core with a methyl group at the 3-position and a thioacetamide moiety at the 2-position, which is further substituted with a 4-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidinone core. One common approach is to start with a suitable thieno[3,2-d]pyrimidinone derivative and then introduce the thioacetamide group through nucleophilic substitution reactions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety. Continuous flow chemistry might be employed to enhance efficiency and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The thieno[3,2-d]pyrimidinone core can be reduced to form a dihydrothieno[3,2-d]pyrimidinone.

  • Substitution: : The 4-methylbenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or electrophiles like alkyl halides can be employed, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Dihydrothieno[3,2-d]pyrimidinones.

  • Substitution: : Various substituted thieno[3,2-d]pyrimidinones depending on the nucleophile or electrophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its antimicrobial or anticancer properties.

  • Industry: : It might find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If explored for anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the thieno[3,2-d]pyrimidinone core and the 4-methylbenzyl group. Similar compounds might include other thieno[3,2-d]pyrimidinones or thioacetamides, but the presence of the 4-methylbenzyl group sets it apart. Some similar compounds are:

  • 2-((3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(4-morpholinylsulfonyl)phenyl)acetamide

  • 2-((3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetamide

Properties

IUPAC Name

2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-11-3-5-12(6-4-11)9-18-14(21)10-24-17-19-13-7-8-23-15(13)16(22)20(17)2/h3-8H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPXKDBRJWVVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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